molecular formula C15H18FNO4 B2823610 (1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2490322-66-0

(1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2823610
CAS No.: 2490322-66-0
M. Wt: 295.31
InChI Key: VWNPAQSTAAGPBH-GFCCVEGCSA-N
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Description

(1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a fluorine atom and an isoquinoline backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Esterification: The carboxylic acid group can be esterified using isobutyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy-substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its isoquinoline core, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isoquinoline core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of a fluorine atom and an isoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

(1R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNPAQSTAAGPBH-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C([C@@H]1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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